molecular formula C21H20N2O3S2 B2565432 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide CAS No. 923088-80-6

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2565432
CAS No.: 923088-80-6
M. Wt: 412.52
InChI Key: OGVLIZOHEGCORB-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has garnered interest in the scientific community due to its potential biochemical applications. This compound is part of a broader class of indeno[1,2-d]thiazole derivatives, which have been studied for their inhibitory activities against various biological targets, including viral proteases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of appropriate ketones with thiourea to form the indeno[1,2-d]thiazole core. This core is then further functionalized to introduce the tosylbutanamide group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Comparison with Similar Compounds

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide can be compared to other indeno[1,2-d]thiazole derivatives, such as:

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of viral proteases. This article explores the compound's biological activity, focusing on its mechanism of action, biochemical properties, and relevant case studies.

Overview of Biological Activity

This compound belongs to a class of indeno[1,2-d]thiazole derivatives. These compounds have been studied for their inhibitory effects against various biological targets, especially in the context of viral infections. Notably, this compound has shown significant inhibitory activity against the 3-Chymotrypsin-like cysteine protease (3CL pro) of the SARS-CoV-2 virus, which is crucial for viral replication.

The primary mechanism of action involves the interaction of this compound with the 3CL pro enzyme. This interaction inhibits the enzyme's activity, thereby disrupting the viral replication cycle. The compound's structure allows it to bind effectively to the active site of the protease, leading to a reduction in viral load.

Inhibitory Activity

Recent studies have quantified the inhibitory potency of this compound against SARS-CoV-2 3CL pro. The half-maximal inhibitory concentration (IC50) has been reported as approximately 6.42 μM, indicating its potential as a therapeutic agent against COVID-19 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the indeno[1,2-d]thiazole core can significantly impact biological activity. For instance:

  • Electron-withdrawing groups on the scaffold tend to diminish inhibitory effects.
  • Steric hindrance introduced by larger substituents can also reduce efficacy.

Data Summary Table

Property Value
Chemical Name This compound
IC50 (SARS-CoV-2 3CL pro) 6.42 μM
Molecular Formula C18H18N2O2S
Molecular Weight 342.41 g/mol

Case Studies and Research Findings

Several case studies have documented the effectiveness of indeno[1,2-d]thiazole derivatives in inhibiting viral proteases:

  • High-throughput Screening : A study involving high-throughput screening identified this compound as a promising candidate among various derivatives tested for antiviral activity .
  • Molecular Docking Studies : Molecular docking simulations have demonstrated that this compound can effectively bind to the active site of SARS-CoV-2 3CL pro, providing insights into its potential binding interactions and confirming its role as an inhibitor .
  • Comparative Analysis : Comparative studies with similar compounds indicate that structural variations significantly affect biological activity. For example, derivatives with different substituents on the thiazole ring exhibited varying levels of inhibition against viral proteases .

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14-8-10-16(11-9-14)28(25,26)12-4-7-19(24)22-21-23-20-17-6-3-2-5-15(17)13-18(20)27-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLIZOHEGCORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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